3-Piperidin-1-yl-4-propoxy-benzoic acid
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Overview
Description
“3-Piperidin-1-yl-4-propoxy-benzoic acid” is a chemical compound with the CAS Number: 946754-31-0 . It has a molecular weight of 263.34 and its IUPAC name is 3-(1-piperidinyl)-4-propoxybenzoic acid .
Molecular Structure Analysis
The molecular structure of “3-Piperidin-1-yl-4-propoxy-benzoic acid” can be represented by the InChI code: 1S/C15H21NO3/c1-2-10-19-14-7-6-12(15(17)18)11-13(14)16-8-4-3-5-9-16/h6-7,11H,2-5,8-10H2,1H3,(H,17,18) .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Piperidin-1-yl-4-propoxy-benzoic acid” include a molecular weight of 263.34 and a linear formula of C15H21NO3 .Scientific Research Applications
Based on the information available, here is a comprehensive analysis of the scientific research applications of “3-Piperidin-1-yl-4-propoxy-benzoic acid”, focusing on its potential uses:
PROTAC Development
This compound is useful as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation. PROTACs are a novel class of therapeutic agents that recruit an E3 ubiquitin ligase to tag specific proteins for degradation by the proteasome .
Proteomics Research
It is also used in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions .
Pharmacological Applications
While specific applications for “3-Piperidin-1-yl-4-propoxy-benzoic acid” are not detailed, piperidine derivatives, in general, have a wide pharmacological spectrum. They are known for their anti-diabetic, anti-cancer, anti-microbial, anti-inflammatory, anti-Alzheimer, anti-viral, anti-fungal, anti-hypertension, anti-malarial, and analgesic effects .
Drug Discovery
Piperidine derivatives are present in more than twenty classes of pharmaceuticals and alkaloids. They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Safety and Hazards
properties
IUPAC Name |
3-piperidin-1-yl-4-propoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-10-19-14-7-6-12(15(17)18)11-13(14)16-8-4-3-5-9-16/h6-7,11H,2-5,8-10H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYVVGNZIIQLCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)O)N2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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